4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and pyridazinyl-pyridinyl substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyridazinyl ring.
Coupling with Pyridinyl Derivatives: The pyridazinyl intermediate is then coupled with pyridinyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Benzamide Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethoxy group or the aromatic rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one.
Benzamide Derivatives: Compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide.
Uniqueness
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-ethoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-7-5-15(6-8-17)20(27)23-13-12-22-18-9-10-19(26-25-18)24-16-4-3-11-21-14-16/h3-11,14H,2,12-13H2,1H3,(H,22,25)(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDCTUPINWFQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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